5,7-Dimethylquinoline-3-carboxylic acid
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Overview
Description
5,7-Dimethylquinoline-3-carboxylic acid: is an organic compound with the molecular formula C12H11NO2 . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer reaction, where 2-aminoarylketones undergo condensation with α-methylene ketones in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid under moderate reaction conditions . This method typically requires refluxing in anhydrous ethanol for about 2-3 hours.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Friedländer reaction or other efficient synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,7-Dimethylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial and antimalarial properties, making this compound a potential candidate for drug development.
Medicine: Research into quinoline derivatives has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethylquinoline-3-carboxylic acid is not fully understood. like other quinoline derivatives, it is believed to interact with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling .
Comparison with Similar Compounds
- 5,8-Dimethylquinoline-3-carboxylic acid
- 6,7-Dimethylquinoline-3-carboxylic acid
- 2,7,8-Trimethylquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
Comparison: 5,7-Dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. For example, the position of the methyl groups can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
5,7-dimethylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(12(14)15)6-13-11(10)4-7/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHSWTYNMZHUGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=NC2=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589095 |
Source
|
Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-95-6 |
Source
|
Record name | 5,7-Dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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